molecular formula C8H11F3O3 B6240320 ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate CAS No. 2375260-51-6

ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate

Cat. No.: B6240320
CAS No.: 2375260-51-6
M. Wt: 212.2
InChI Key:
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Description

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is an organic compound with the molecular formula C8H11F3O3. It is a liquid at room temperature and is known for its unique chemical structure, which includes a trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate typically involves the reaction of ethyl acetoacetate with trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoromethyl ketone to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained at around 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be compared with other similar compounds such as:

    Ethyl 2-hydroxy-3-methylbut-3-enoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Ethyl 3-hydroxy-2-methylbutanoate: Has a different arrangement of functional groups, leading to variations in its chemical behavior.

    Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate: Contains a cyano group and arylamino substituent, offering different reactivity and applications.

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

CAS No.

2375260-51-6

Molecular Formula

C8H11F3O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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